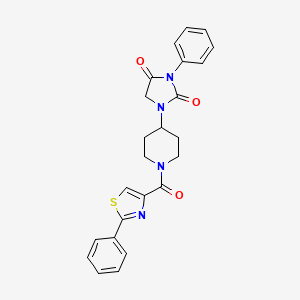
2-(Clorometil)-6-hidroxi-4-metoxibenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde core
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde typically involves the chloromethylation of 6-hydroxy-4-methoxybenzaldehyde. This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions often require an acidic environment and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde may involve similar chloromethylation processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Chloromethyl)-6-oxo-4-methoxybenzaldehyde, while nucleophilic substitution can produce various substituted benzaldehyde derivatives .
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This reactivity makes the compound useful in the design of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-6-hydroxybenzaldehyde
- 2-(Chloromethyl)-4-methoxybenzaldehyde
- 2-(Chloromethyl)-6-methoxybenzaldehyde
Comparison: Compared to its analogs, 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. These functional groups can also affect the compound’s solubility and stability, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(chloromethyl)-6-hydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-7-2-6(4-10)8(5-11)9(12)3-7/h2-3,5,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDGMHGUQXHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2550791.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)

![10-(2,5-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2550798.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)
![13-fluoro-5-(3-fluoro-4-methoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2550802.png)
![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)



![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
